molecular formula C8H6BrNO2 B12340108 6-Bromo-3-methylbenzo[d]isoxazol-4-ol

6-Bromo-3-methylbenzo[d]isoxazol-4-ol

Cat. No.: B12340108
M. Wt: 228.04 g/mol
InChI Key: IZPARPMTRHBIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methylbenzo[d]isoxazol-4-ol is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylbenzo[d]isoxazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 5-bromo-2-ethoxybenzenesulfonyl chloride and pyridine in dichloromethane (CH₂Cl₂) as a solvent . The reaction proceeds under mild conditions, often at room temperature, to yield the desired isoxazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylbenzo[d]isoxazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-3-methylbenzo[d]isoxazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylbenzo[d]isoxazol-4-ol involves its interaction with specific molecular targets. For instance, as a bromodomain inhibitor, it binds to the acetylated lysine residues on histone proteins, thereby preventing the interaction of bromodomain-containing proteins with chromatin. This inhibition can lead to changes in gene expression and has potential therapeutic effects in cancer and inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylbenzo[d]isoxazol-4-ol
  • 6-Chloro-3-methylbenzo[d]isoxazol-4-ol
  • 6-Hydroxy-3-methylbenzo[d]isoxazol-4-ol

Uniqueness

6-Bromo-3-methylbenzo[d]isoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position and the methyl group at the 3-position of the isoxazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

6-bromo-3-methyl-1,2-benzoxazol-4-ol

InChI

InChI=1S/C8H6BrNO2/c1-4-8-6(11)2-5(9)3-7(8)12-10-4/h2-3,11H,1H3

InChI Key

IZPARPMTRHBIKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=CC(=CC(=C12)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.